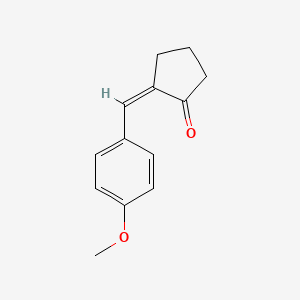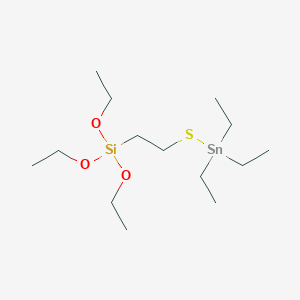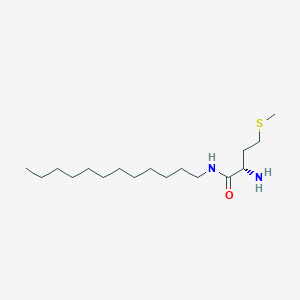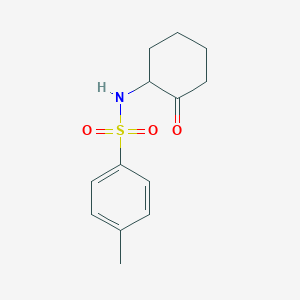
2-(Cyclohexylmethyl)pyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylmethyl)pyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The hydrochloride salt form of 2-(Cyclohexylmethyl)pyrrolidine enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether . The cyclohexylmethyl group can be introduced through alkylation reactions using cyclohexylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of 2-(Cyclohexylmethyl)pyrrolidine;hydrochloride often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to achieve high yields and purity. The final product is typically purified through crystallization or distillation techniques to obtain the hydrochloride salt with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylmethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclohexylmethyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in THF or NaBH₄ in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced pyrrolidine derivative.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclohexylmethyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylmethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring’s stereochemistry and the cyclohexylmethyl group’s hydrophobic interactions play crucial roles in its binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog without the cyclohexylmethyl group.
Pyrrole: An aromatic analog with different electronic properties.
Pyrrolizine: A bicyclic analog with additional ring strain.
Uniqueness
2-(Cyclohexylmethyl)pyrrolidine;hydrochloride is unique due to its combination of the pyrrolidine ring and the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential as a versatile scaffold in drug discovery and other applications .
Propiedades
Número CAS |
60601-64-1 |
|---|---|
Fórmula molecular |
C11H22ClN |
Peso molecular |
203.75 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-2-5-10(6-3-1)9-11-7-4-8-12-11;/h10-12H,1-9H2;1H |
Clave InChI |
QNVGBHASBLUJOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2CCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
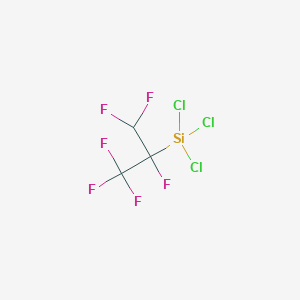

![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)
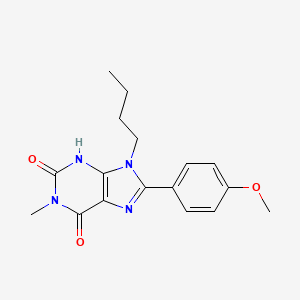
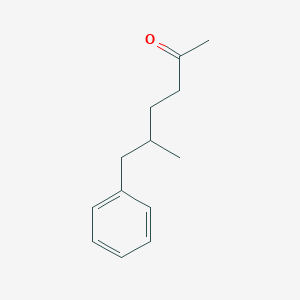
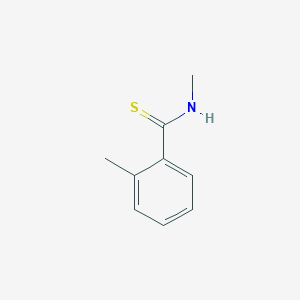
![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)
